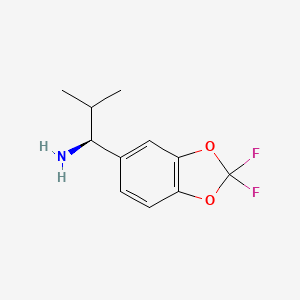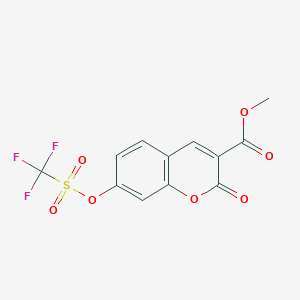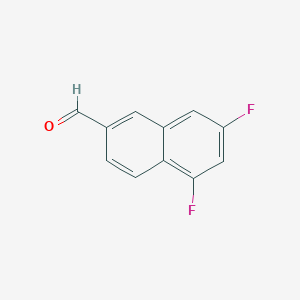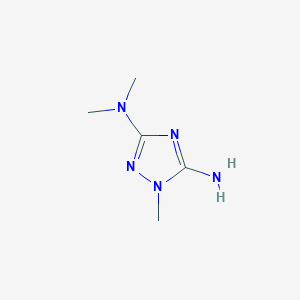
N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine: is a chemical compound that belongs to the triazole family Triazoles are five-membered ring compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dehydrogenation Reaction: One method involves the dehydrogenation of methyl chloroformate to produce 3,5-dimethyl-1,2,4-triazole.
Reaction with Ketones: Another method involves the reaction of trimethyl-1,2,4-triazole benzene hydrochloride with ketones.
Industrial Production Methods: Industrial production methods for N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Bioactive Molecules: N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is used as an intermediate in the synthesis of bioactive molecules, including inhibitors of DNA synthesis.
Biology:
Antitumor Agents:
Medicine:
DNA Synthesis Inhibition: It serves as an inhibitor of DNA synthesis, which can be useful in various medical research applications.
Industry:
Mecanismo De Acción
The mechanism of action of N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as DNA. By inhibiting DNA synthesis, the compound can interfere with cellular processes, leading to its potential use as an antitumor agent . The specific pathways and molecular targets involved in its action are subjects of ongoing research.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3,5-diamine: A related compound with similar structural features.
3,5-Diamino-1,2,4-triazole: Another triazole derivative with applications in DNA synthesis inhibition.
Propiedades
Fórmula molecular |
C5H11N5 |
|---|---|
Peso molecular |
141.18 g/mol |
Nombre IUPAC |
3-N,3-N,1-trimethyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-9(2)5-7-4(6)10(3)8-5/h1-3H3,(H2,6,7,8) |
Clave InChI |
ZXPBHRLMUJHRAM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


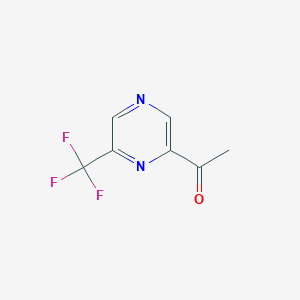
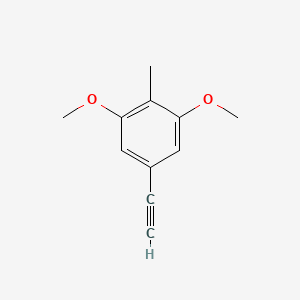
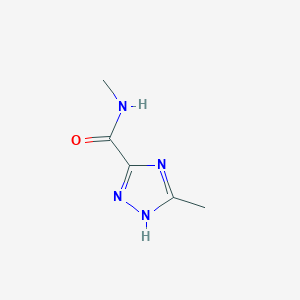
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
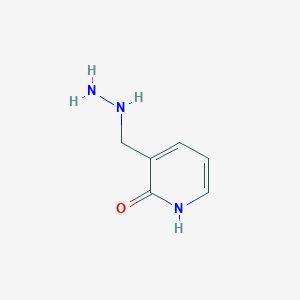
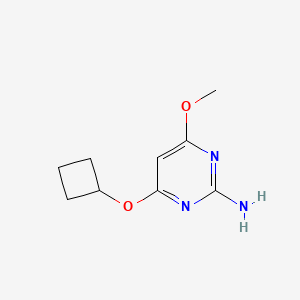
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)

